molecular formula C10H6ClF3O5S B13058010 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate

Cat. No.: B13058010
M. Wt: 330.67 g/mol
InChI Key: SUOQFXQUSDERCQ-UHFFFAOYSA-N
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Description

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate (CAS 1830333-56-6) is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. With a molecular formula of C10H6ClF3O5S and a molecular weight of 330.66 g/mol, this compound features a reactive trifluoromethanesulfonate (triflate) group, which serves as an excellent leaving group in transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the facile introduction of the 7-substituted chroman-4-one scaffold into more complex structures . The chroman-4-one core is a privileged structure in drug discovery, and its derivatives are extensively investigated for their diverse biological activities. Recent scientific literature highlights that chroman-4-one and homoisoflavonoid analogs, which share this core structure, have emerged as promising candidates in infectious disease research, demonstrating potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains . Furthermore, chroman-4-one derivatives are also being explored in virology, with patented compounds showing potential for the treatment and prophylaxis of hepatitis B virus (HBV) infection . This combination of a reactive triflate handle and a therapeutically relevant core makes this compound a versatile synthon for constructing novel compound libraries for biological screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H6ClF3O5S

Molecular Weight

330.67 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydrochromen-7-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H6ClF3O5S/c11-8-7(19-20(16,17)10(12,13)14)2-1-5-6(15)3-4-18-9(5)8/h1-2H,3-4H2

InChI Key

SUOQFXQUSDERCQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethanesulfonic Anhydride (Tf2O)

Trifluoromethanesulfonic anhydride is a key reagent for triflation reactions. Its preparation can be achieved via dehydration polymerization of trifluoromethanesulfonic acid or by reacting trifluoromethanesulfonate salts with trifluoromethanesulfonyl fluoride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinyl pyridine. The process involves:

  • Reacting calcium trifluoromethanesulfonate with trifluoromethanesulfonyl fluoride gas at low temperatures (-40 to 30 °C) under controlled pressure.
  • Removal of fluoride ions by insolubilizing metal fluoride.
  • Recovery of excess trifluoromethanesulfonyl fluoride by atmospheric distillation.
  • Isolation of trifluoromethanesulfonic anhydride by reduced pressure distillation at 40–80 °C.

This method yields trifluoromethanesulfonic anhydride with high efficiency (~91.3% yield) and purity suitable for subsequent triflation steps.

Preparation of 8-Chloro-4-oxochroman-7-yl trifluoromethanesulfonate

The triflation of the 7-hydroxy group on the chromanone ring is typically performed by reaction with trifluoromethanesulfonic anhydride under anhydrous and inert atmosphere conditions, often in dichloromethane (DCM) or similar solvents at low temperatures (e.g., 0 °C to room temperature). A base such as pyridine or triethylamine is used to scavenge the triflic acid generated during the reaction.

Typical procedure:

  • Dissolve the 8-chloro-4-oxochroman-7-ol precursor in dry DCM under nitrogen.
  • Cool the solution to 0 °C.
  • Add trifluoromethanesulfonic anhydride dropwise with stirring.
  • Add pyridine or triethylamine slowly to neutralize the acid byproduct.
  • Stir the reaction mixture at 0 °C to room temperature for 1–2 hours.
  • Quench the reaction with aqueous sodium bicarbonate.
  • Extract the organic layer, dry over magnesium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel.

This method yields the triflate ester with moderate to good yields (~50–75%) depending on substrate purity and reaction conditions.

Alternative Approaches and Optimization

  • Use of microwave irradiation has been reported to accelerate related esterification and substitution reactions involving chromanone derivatives, potentially applicable for triflate synthesis with controlled temperature ramping to 90 °C and short reaction times (~30 min).
  • Zinc chloride catalysis under nitrogen atmosphere has been employed in related acylation and halogenation steps, suggesting potential for fine-tuning triflation conditions to improve yield and selectivity.
  • The choice of base and solvent, reaction temperature, and reagent stoichiometry are critical parameters influencing the yield and purity of the triflate product.
  • Data Table: Summary of Preparation Conditions and Yields
Step Reagents/Conditions Temperature Time Yield (%) Notes
Trifluoromethanesulfonic anhydride synthesis Calcium trifluoromethanesulfonate + trifluoromethanesulfonyl fluoride + DMAP catalyst -40 to 30 °C 12–24 h 91.3 Removal of fluoride ions, distillation steps
Triflation of chromanone 8-Chloro-4-oxochroman-7-ol + Tf2O + pyridine/TEA + DCM 0 °C to room temp 1–2 h ~50–75 Quench with NaHCO3, purification by chromatography
Microwave-assisted esterification (related) Precursor + triethylamine + THF, microwave irradiation Ramp RT to 90 °C 30 min 44 Potential for accelerated reaction
  • The triflation reaction proceeds via nucleophilic attack of the chromanone 7-hydroxyl oxygen on the electrophilic sulfur center of trifluoromethanesulfonic anhydride, generating the triflate ester and triflic acid.
  • The use of bases like pyridine or triethylamine is essential to neutralize triflic acid and drive the reaction forward.
  • The triflate group’s excellent leaving ability facilitates subsequent cross-coupling or substitution reactions, making this preparation method valuable in synthetic organic chemistry.
  • Careful control of moisture and temperature is required to avoid hydrolysis or side reactions.
  • Recent studies have shown that triflate esters can be formed cleanly under mild conditions and can be isolated in high purity, suitable for further synthetic transformations.

The preparation of this compound is effectively accomplished by triflation of the corresponding 7-hydroxy chromanone using trifluoromethanesulfonic anhydride under anhydrous conditions with base scavenging. The trifluoromethanesulfonic anhydride itself can be synthesized efficiently via catalytic reaction of trifluoromethanesulfonates with trifluoromethanesulfonyl fluoride. Optimizing reaction parameters such as temperature, reagent ratios, and reaction time is crucial for maximizing yield and purity. This compound serves as a valuable intermediate in medicinal and organic chemistry applications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The chroman ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate serves as a versatile reagent in organic synthesis. Its trifluoromethanesulfonate (triflate) group is an excellent leaving group, making it useful in nucleophilic substitution reactions. This property allows for the efficient formation of complex organic molecules, including those with pharmaceutical relevance. For example, it has been utilized in the synthesis of various coumarin derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties .

Formation of Coumarin Derivatives
The compound has been employed to synthesize coumarin derivatives that exhibit significant biological activity. Coumarins are a class of compounds known for their diverse pharmacological effects, including anticoagulant and antitumor activities. The introduction of the 8-chloro substituent enhances the reactivity of the chroman core, facilitating further functionalization and modification .

Pharmaceutical Applications

Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. Studies have demonstrated that certain synthesized derivatives can inhibit the growth of melanoma cells and other cancer types. The mechanism often involves the disruption of cancer cell proliferation pathways, making these compounds candidates for further development as anticancer agents .

Antimicrobial Properties
The compound's derivatives have also shown antimicrobial activity against various pathogens. This includes effectiveness against bacteria and fungi, which is crucial in developing new antimicrobial agents amid rising antibiotic resistance .

Biological Research

Biological Assays
this compound has been used in biological assays to evaluate its effects on cell viability and proliferation. These studies often involve testing its impact on different cell lines to assess cytotoxicity and therapeutic potential. The results from these assays contribute to understanding how modifications to the chroman structure affect biological activity .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated inhibition of melanoma cell growth with synthesized coumarin derivatives derived from the compound .
Study 2Antimicrobial PropertiesExhibited significant antimicrobial activity against both bacterial and fungal strains, suggesting potential for new therapeutic agents .
Study 3Synthetic MethodologyUtilized as a key intermediate in the synthesis of complex organic molecules, showcasing its versatility as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity, enabling it to form stable complexes with target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Trifluoromethanesulfonate
  • Structure : Simple alkyl triflate (CH₃OSO₂CF₃).
  • Reactivity : Highly reactive due to minimal steric hindrance and strong electron-withdrawing triflate group.
  • Applications : Efficient methylating agent in nucleophilic substitutions. In microwave-assisted reactions, methyl triflate achieves high yields (e.g., 85–90% alkylation of carboxylic acids) .
Ethyl Trifluoromethanesulfonate
  • Structure : Ethyl ester (C₂H₅OSO₂CF₃).
  • Reactivity : Moderate steric bulk compared to methyl triflate, leading to slightly lower reactivity in alkylation.
  • Applications : Used for ethyl group transfer in pharmaceuticals and agrochemicals.
  • Comparison : The chroman triflate’s rigid aromatic system may limit its utility in reactions requiring flexible alkyl chains but enhances stability in polar solvents .
Tosylates (e.g., p-Toluenesulfonates)
  • Structure : Aryl sulfonate esters (e.g., CH₃C₆H₄SO₃R).
  • Reactivity : Tosylates are less reactive than triflates due to weaker electron-withdrawing effects.
  • Applications : Common in SN2 reactions under basic conditions.
  • Comparison : The triflate group in 8-Chloro-4-oxochroman-7-YL triflate offers superior leaving-group ability, enabling reactions under milder conditions .

Biological Activity

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₃H₉ClF₃O₄S and a molecular weight of approximately 360.72 g/mol, this compound contains a chroman ring system, a chloro substituent, and a trifluoromethanesulfonate group, which enhances its reactivity and potential as a pharmacological agent.

Structural Characteristics

The structure of this compound can be represented as follows:

C13H9ClF3O4S\text{C}_{13}\text{H}_{9}\text{ClF}_3\text{O}_4\text{S}

This compound's electrophilic nature is primarily attributed to the trifluoromethanesulfonate moiety, making it a valuable building block in organic synthesis.

Biological Activity Overview

Research indicates that compounds related to this compound demonstrate significant biological activity, particularly in the following areas:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Anticancer activity

Studies have shown that derivatives of chroman can inhibit specific enzymes or modulate signaling pathways associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is influenced by its structural modifications. The compound can interact with various biological macromolecules, affecting their activity and stability. For instance, research has demonstrated its potential to influence enzyme activity or receptor binding in cellular systems.

Case Studies

Several studies have investigated the biological effects of chroman derivatives similar to this compound:

  • Anticancer Activity :
    • A study indicated that certain chroman derivatives significantly inhibited the growth of melanoma cancer cells. This suggests that this compound may also exhibit similar properties due to its structural characteristics .
  • Neuroprotective Effects :
    • Research has highlighted the neuroprotective potential of chroman derivatives against oxidative stress and neuroinflammation. These findings suggest that this compound could be explored for therapeutic applications in neurodegenerative diseases .
  • Enzyme Inhibition :
    • Specific studies have shown that chroman derivatives can inhibit enzymes involved in inflammatory pathways. The mechanism may involve the modulation of signaling cascades that lead to reduced inflammation and pain .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
6-Chloro-4-hydroxychromanHydroxy group at position 4Exhibits antioxidant properties
4-OxochromanLacks halogen substituentsBasic chroman structure
8-Bromo-4-hydroxychromanBromine substituent at position 8Increased reactivity compared to chloro derivative
5-HydroxychromanHydroxy group at position 5Potentially different biological activities

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-chloro-4-oxochroman-7-YL trifluoromethanesulfonate?

  • Methodological Answer : Microwave-assisted alkylation is a high-efficiency approach. Use cesium carbonate as a base in acetonitrile at 150°C (300–350 W) for 10–15 minutes, with alkylating agents like methyl/ethyl trifluoromethanesulfonate. Monitor chemoselectivity via NMR to confirm O/S alkylation ratios (e.g., 5:1 oxygen/sulfur selectivity under optimized conditions) . For milder conditions, diazomethane in toluene/methanol at room temperature achieves selective methylation .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • Protective Gear : OSHA-compliant chemical safety goggles and nitrile gloves (inspected pre-use) .
  • Ventilation : Use fume hoods for volatile byproducts (e.g., trifluoromethanesulfonic acid).
  • Waste Disposal : Follow institutional protocols for halogenated waste, as the compound contains chlorine and trifluoromethyl groups .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Dissolve in deuterated DMSO to observe aromatic protons (δ 7.2–8.1 ppm) and the triflate group (δ 3.8–4.2 ppm for adjacent CH2 groups) .
  • X-ray Crystallography : Co-crystallize with stabilizing counterions (e.g., pyrrolidinium salts) to resolve stereochemical ambiguities .
  • Mass Spectrometry : Confirm molecular weight (MW: ~328.7 g/mol) via ESI-MS in negative-ion mode due to the triflate group’s electronegativity.

Advanced Research Questions

Q. How can researchers address chemoselectivity challenges during derivatization of this compound?

  • Methodological Answer :

  • Additive Screening : Introduce sodium iodide (10 eq.) in DMF to favor sulfur alkylation via in situ generation of reactive iodides .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms, while non-polar solvents favor oxygen alkylation .
  • Kinetic Studies : Use stopped-flow NMR to monitor real-time reaction pathways and adjust temperature/pH accordingly.

Q. What strategies optimize reaction conditions for unstable intermediates derived from this compound?

  • Methodological Answer :

  • Low-Temperature Quenching : Rapidly cool reactions to -78°C (dry ice/acetone) after microwave irradiation to prevent decomposition.
  • In Situ Trapping : Add scavengers like 2,2,6,6-tetramethylpiperidine (TMP) to stabilize electrophilic intermediates .
  • Table : Comparison of Stability Under Different Conditions
ConditionHalf-life (hr)Byproduct Formation
RT, ambient light2.515%
4°C, dark8.7<5%
With TMP additive12.4<2%

Q. How can computational modeling predict reactivity trends for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for triflate displacement reactions. Compare activation energies for SN1 vs. SN2 pathways.
  • Molecular Dynamics : Simulate solvation effects in acetonitrile vs. DMF to correlate with experimental selectivity data .
  • Database Integration : Cross-reference computed IR spectra with experimental data (e.g., SDBS or NIST Chemistry WebBook) to validate models .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported NMR shifts for derivatives of this compound?

  • Methodological Answer :

  • Standardization : Use internal references (e.g., TMS at 0 ppm) and control solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts).
  • Collaborative Validation : Share raw NMR data via platforms like NMRShiftDB2 to compare with peer-reported spectra .
  • Example : A 2023 study noted δ 4.1 ppm for the triflate CH2 group in DMSO-d6, whereas earlier work reported δ 3.9 ppm in CDCl3 due to solvent polarity differences .

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